molecular formula C12H12N2S3 B286351 4-(Benzylsulfanyl)-5-(methylsulfanyl)-3-pyridazinyl hydrosulfide

4-(Benzylsulfanyl)-5-(methylsulfanyl)-3-pyridazinyl hydrosulfide

Cat. No. B286351
M. Wt: 280.4 g/mol
InChI Key: COYNUBFDHBRLKC-UHFFFAOYSA-N
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Description

4-(Benzylsulfanyl)-5-(methylsulfanyl)-3-pyridazinyl hydrosulfide is a novel compound that has gained considerable attention in the scientific community due to its potential applications in various fields. This compound is a member of the pyridazine family, which is known for its diverse biological activities.

Mechanism of Action

The mechanism of action of 4-(Benzylsulfanyl)-5-(methylsulfanyl)-3-pyridazinyl hydrosulfide is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation. It has also been found to inhibit the activity of nuclear factor-kappa B (NF-kB), a signaling pathway that is involved in inflammation and cancer.
Biochemical and Physiological Effects:
4-(Benzylsulfanyl)-5-(methylsulfanyl)-3-pyridazinyl hydrosulfide has been found to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines in the body, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6). It has also been found to increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). In addition, it has been found to reduce oxidative stress and increase the activity of antioxidant enzymes in the body.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(Benzylsulfanyl)-5-(methylsulfanyl)-3-pyridazinyl hydrosulfide in lab experiments is its diverse biological activities. It has been found to have potential applications in various fields, such as medicine and agriculture. Another advantage is its relatively low toxicity, which makes it a safer alternative to other compounds. However, one limitation is its limited availability, which may make it difficult to conduct large-scale experiments.

Future Directions

There are several future directions for the study of 4-(Benzylsulfanyl)-5-(methylsulfanyl)-3-pyridazinyl hydrosulfide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential applications in other fields, such as cosmetics and food additives. Additionally, more studies are needed to evaluate its safety and efficacy in humans.

Synthesis Methods

The synthesis of 4-(Benzylsulfanyl)-5-(methylsulfanyl)-3-pyridazinyl hydrosulfide is a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 2-chloro-5-methylsulfanyl-pyridazine with sodium benzyl mercaptide to form 4-(Benzylsulfanyl)-5-(methylsulfanyl)-pyridazine. This intermediate product is then reacted with hydrogen sulfide gas to form the final product, 4-(Benzylsulfanyl)-5-(methylsulfanyl)-3-pyridazinyl hydrosulfide.

Scientific Research Applications

4-(Benzylsulfanyl)-5-(methylsulfanyl)-3-pyridazinyl hydrosulfide has been studied for its potential applications in various fields. In the field of medicine, this compound has shown promising results in the treatment of cancer, inflammation, and oxidative stress. It has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. In the field of agriculture, this compound has shown potential as a plant growth regulator and pesticide. It has been found to increase the yield of crops and protect them from pests and diseases.

properties

Molecular Formula

C12H12N2S3

Molecular Weight

280.4 g/mol

IUPAC Name

5-benzylsulfanyl-4-methylsulfanyl-1H-pyridazine-6-thione

InChI

InChI=1S/C12H12N2S3/c1-16-10-7-13-14-12(15)11(10)17-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,14,15)

InChI Key

COYNUBFDHBRLKC-UHFFFAOYSA-N

SMILES

CSC1=C(C(=S)NN=C1)SCC2=CC=CC=C2

Canonical SMILES

CSC1=C(C(=S)NN=C1)SCC2=CC=CC=C2

Origin of Product

United States

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